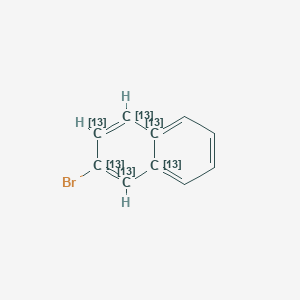
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves the bromination of naphthalene, followed by isotopic labeling with carbon-13. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform . Industrial production methods may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity .
化学反応の分析
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 is widely used in scientific research, particularly in the fields of:
Biology: The compound can be used in biochemical assays to trace metabolic pathways and interactions.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of brominated compounds in biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The carbon-13 labeling allows for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways and targets involved .
類似化合物との比較
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Similar in structure but lacks the carbon-13 labeling, making it less useful for NMR studies.
2,3-Dibromonaphthalene: Contains an additional bromine atom, leading to different reactivity and applications.
2-Bromo-1-naphthol: Contains a hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides a powerful tool for detailed molecular studies using advanced spectroscopic techniques .
特性
分子式 |
C10H7Br |
|---|---|
分子量 |
213.02 g/mol |
IUPAC名 |
2-bromonaphthalene |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i5+1,6+1,7+1,8+1,9+1,10+1 |
InChIキー |
APSMUYYLXZULMS-CYRQOIGNSA-N |
異性体SMILES |
C1=CC=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=C1)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


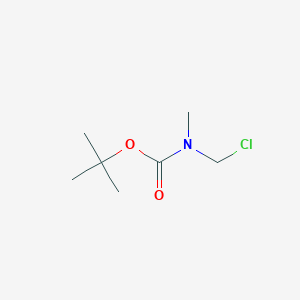
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
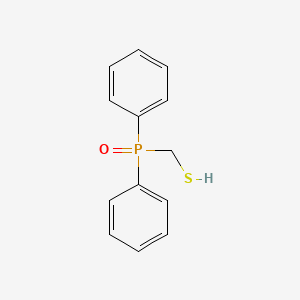
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
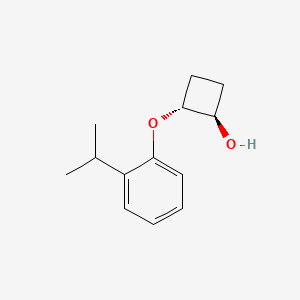
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

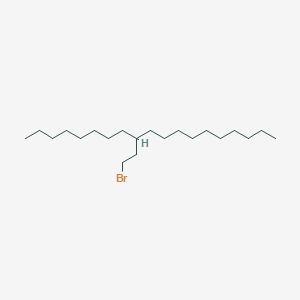
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
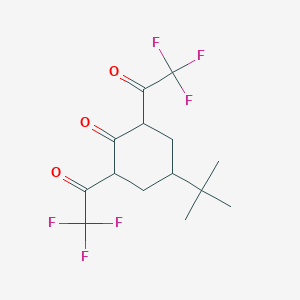
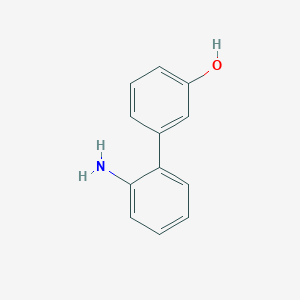
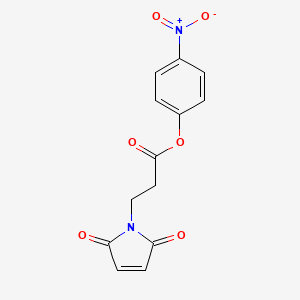
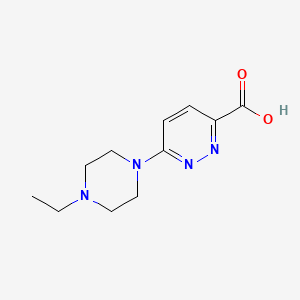
![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
